molecular formula C20H31N3O B6117675 N-benzyl-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide

N-benzyl-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide

Cat. No.: B6117675
M. Wt: 329.5 g/mol
InChI Key: DNYUGMXOMMZCPM-UHFFFAOYSA-N
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Description

N-benzyl-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide (BDP) is a chemical compound that belongs to the family of piperidine derivatives. It has been widely studied for its potential applications in medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-benzyl-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This mechanism of action is similar to that of other antipsychotic drugs, such as haloperidol. This compound has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of dopamine neurons in the brain, which may contribute to its antipsychotic effects. This compound has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine, which may contribute to its analgesic and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide in lab experiments is that it has been extensively studied and its pharmacological properties are well understood. This makes it a useful tool for investigating the mechanisms of action of other drugs and for developing new drug candidates. However, one limitation of using this compound is that it has not been approved for clinical use and its safety and efficacy in humans have not been fully established.

Future Directions

There are several future directions for research on N-benzyl-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide. One area of research is the development of new drug candidates based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound, particularly for the treatment of psychiatric and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems.

Synthesis Methods

The synthesis of N-benzyl-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide involves the reaction of N-benzylpiperidine-4-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of acetic anhydride. The resulting product is then purified by recrystallization to obtain this compound in high yield and purity.

Scientific Research Applications

N-benzyl-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antipsychotic, analgesic, and anxiolytic effects. This compound has also been investigated for its potential use as a drug candidate for the treatment of various diseases, such as schizophrenia, depression, and neuropathic pain.

Properties

IUPAC Name

N-benzyl-N-methyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c1-21-13-10-19(11-14-21)23-12-6-9-18(16-23)20(24)22(2)15-17-7-4-3-5-8-17/h3-5,7-8,18-19H,6,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYUGMXOMMZCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCC(C2)C(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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